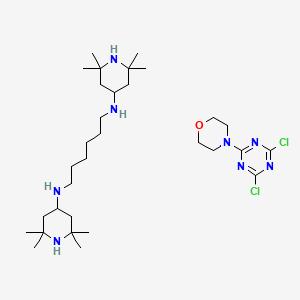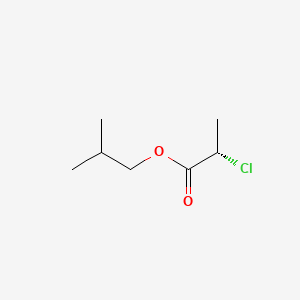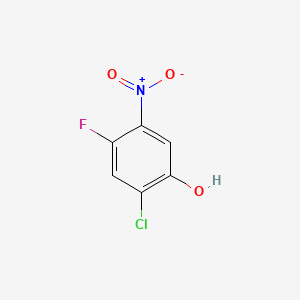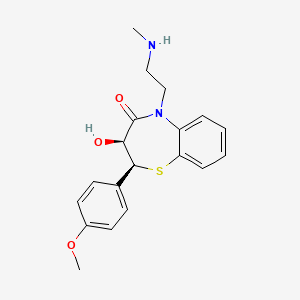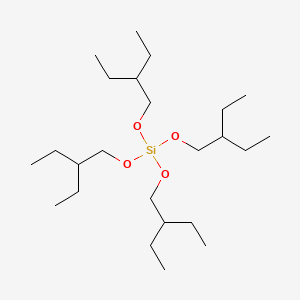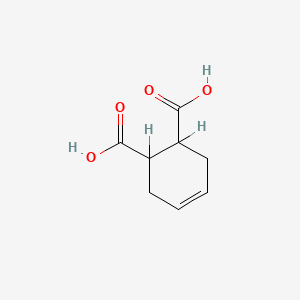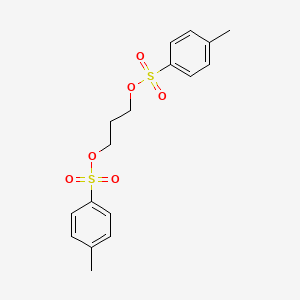
1,3-Bis(tosyloxy)propane
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 1,3-Bis(tosyloxy)propane is C17H20O6S2 . The compound has a molar mass of 384.46 g/mol . The InChI key of the compound is ODVREDGIWSDQFD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,3-Bis(tosyloxy)propane is a solid at 20°C . It has a melting point of 90.0 to 93.0°C . The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 563.1±38.0°C at 760 mmHg . The vapor pressure of the compound is 0.0±1.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
1,3-Bis(tosyloxy)propane: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its role is pivotal in the formation of complex molecules that are used in the development of new drugs and treatments. The compound’s stability and reactivity make it an excellent candidate for creating intricate molecular structures that are often required in pharmaceuticals.
Polymer Synthesis
In the field of polymer chemistry, 1,3-Bis(tosyloxy)propane is employed in the synthesis of polymers . It acts as a linker or a chain extender, contributing to the formation of polymers with specific properties. This application is significant in creating new materials with desired mechanical strength, flexibility, and durability.
Organic Synthesis
As a versatile reagent in organic synthesis, 1,3-Bis(tosyloxy)propane is involved in various chemical reactions, including coupling and condensation processes . It is particularly useful in the synthesis of complex organic molecules, serving as a protective group or a leaving group in chemical transformations.
Material Science
In material science, 1,3-Bis(tosyloxy)propane finds applications in the development of new materials, such as dyes and advanced functional materials. Its chemical structure allows for the introduction of functional groups that can impart unique optical, electrical, or thermal properties to the materials.
Industrial Applications
The industrial applications of 1,3-Bis(tosyloxy)propane include its use in the production of dyes, polymers, and other materials that require chemical stability and reactivity. It is also explored for its potential in large-scale syntheses where its properties can be leveraged to improve manufacturing processes.
Biomedical Research
In biomedical research, 1,3-Bis(tosyloxy)propane is investigated for its potential as an enzyme inhibitor, a drug delivery agent, and an imaging agent . Its ability to interact with biological molecules opens up possibilities for its use in diagnostic and therapeutic applications.
Each of these applications demonstrates the compound’s versatility and importance in scientific research, highlighting its role in advancing various fields through innovative material and chemical synthesis. .
Safety and Hazards
The safety data sheet for 1,3-Bis(tosyloxy)propane indicates that it may decompose upon combustion or in high temperatures to generate poisonous fumes . Closed containers may explode from the heat of a fire . In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention .
Wirkmechanismus
Target of Action
1,3-Bis(tosyloxy)propane, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a synthetic compound widely used in organic synthesis . The primary targets of 1,3-Bis(tosyloxy)propane are typically organic compounds that require a tosyl group for further reactions .
Mode of Action
1,3-Bis(tosyloxy)propane acts as a tosylating agent, introducing a tosyl group (p-toluenesulfonyl group) into organic compounds . This tosylation facilitates various chemical reactions, such as nucleophilic substitutions or eliminations .
Biochemical Pathways
The tosylation process involving 1,3-Bis(tosyloxy)propane affects various biochemical pathways. For instance, it can be used in the synthesis of pharmaceuticals, polymers, and other materials . The specific pathways affected would depend on the particular organic compound being tosylated .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The introduction of a tosyl group by 1,3-Bis(tosyloxy)propane can significantly alter the properties of the target compound . This can lead to changes in reactivity, enabling the compound to undergo further chemical reactions .
Action Environment
The action of 1,3-Bis(tosyloxy)propane can be influenced by various environmental factors. For instance, the pH, temperature, and solvent used can affect the efficiency of tosylation . Additionally, the stability of 1,3-Bis(tosyloxy)propane may be affected by exposure to moisture or heat .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVREDGIWSDQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282254 | |
| Record name | 1,3-Bis(tosyloxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(tosyloxy)propane | |
CAS RN |
5469-66-9 | |
| Record name | 1,3-Propanediol ditosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5469-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(tosyloxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 1,3-bis(4-methylbenzenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



